molecular formula C7H9BrN2 B13034366 5-Bromo-1-cyclobutyl-1H-Pyrazole

5-Bromo-1-cyclobutyl-1H-Pyrazole

Cat. No.: B13034366
M. Wt: 201.06 g/mol
InChI Key: RDCYVYIZFJOWCE-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclobutyl-1H-Pyrazole is a valuable brominated, N-cyclobutyl pyrazole derivative designed for use in chemical synthesis and drug discovery research. Pyrazoles are a five-membered heterocyclic class with two adjacent nitrogen atoms and are considered a privileged scaffold in medicinal chemistry due to their diverse pharmacological potential . The bromine atom at the 5-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the core structure and create diverse compound libraries . The cyclobutyl group on the pyrazole nitrogen is a key structural feature that can influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. Pyrazole cores are frequently explored as inhibitors of various enzymes, including kinases and metalloproteases, and are found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . As such, this compound is an essential intermediate for researchers in organic chemistry and medicinal chemistry seeking to develop novel molecules for biochemical probing and pharmaceutical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-1-cyclobutylpyrazole

InChI

InChI=1S/C7H9BrN2/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

RDCYVYIZFJOWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=CC=N2)Br

Origin of Product

United States

Reactivity and Transformation Pathways of 5 Bromo 1 Cyclobutyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The reactivity of 5-Bromo-1-cyclobutyl-1H-pyrazole is fundamentally dictated by the electronic nature of the pyrazole core, which is significantly modulated by the attached cyclobutyl and bromo groups.

Electrophilic and Nucleophilic Character of Pyrazole Ring Positions

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses distinct electronic features that govern its reactivity. One nitrogen atom (N1) is considered "pyrrole-like" as its lone pair of electrons participates in the 6π-aromatic system, rendering it non-basic and acidic. The other nitrogen (N2) is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, which imparts basic character.

The presence of two electronegative nitrogen atoms makes the pyrazole ring generally electron-deficient. This reduces the electron density at the C3 and C5 positions, making them less susceptible to electrophilic attack compared to benzene. Conversely, the C4 position is the most electron-rich carbon and is the typical site for electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr) is generally unfavorable on an unsubstituted pyrazole ring and requires the presence of strong electron-withdrawing groups to activate the ring.

Table 1: General Reactivity of Pyrazole Ring Positions
PositionElectronic CharacterSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic Attack
N1Pyrrole-like (acidic)Protonation (acidic media), AlkylationDeprotonation (basic media)
N2Pyridine-like (basic)Protonation, Lewis Acid CoordinationLow
C3Electron-deficientLowLow (unless activated)
C4Electron-richHighLow
C5Electron-deficientLowLow (unless activated)

Influence of Cyclobutyl and Bromo Substituents on Electronic Density and Reactivity

In this compound, the substituents at the N1 and C5 positions significantly alter the intrinsic reactivity of the pyrazole ring.

Tautomerism and its Role in Reaction Regioselectivity

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen can migrate between the N1 and N2 positions. This equilibrium can complicate reactions by presenting multiple isomers that can react, potentially leading to a mixture of products.

However, in This compound , the nitrogen at the N1 position is substituted with a cyclobutyl group. This "fixes" the structure and prevents annular tautomerism. Consequently, the regioselectivity of its reactions is simplified, as the molecule exists as a single, well-defined constitutional isomer. This structural rigidity makes it a predictable and valuable building block in organic synthesis.

Functionalization at the Bromo-Substituted C5 Position of this compound

The carbon-bromine bond at the C5 position is the primary site for synthetic transformations, allowing for the introduction of a wide variety of functional groups through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 5-bromopyrazoles are excellent substrates for these transformations. rsc.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to attach alkyl and vinyl groups. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 5-aryl-1-cyclobutyl-1H-pyrazole. The reaction is known to be effective for various bromo-substituted nitrogen heterocycles. nih.govnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
ComponentExample Reagents/ConditionsPurpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation
Ligand PPh₃, XPhos, SPhosStabilizes and activates the Pd catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the organoboron species
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction
Temperature 60-120 °CProvides energy for catalytic cycle steps

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgyoutube.com Reacting this compound with a terminal alkyne under Sonogashira conditions would produce a 5-alkynyl-1-cyclobutyl-1H-pyrazole, a versatile intermediate for further synthesis. Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles
ComponentExample Reagents/ConditionsPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main palladium catalyst
Co-catalyst CuIActivates the alkyne
Base Et₃N, i-Pr₂NH (DIPA), PiperidineDeprotonates the alkyne and neutralizes HBr
Solvent THF, DMF, AcetonitrileSolubilizes reactants
Temperature Room Temperature to 100 °CReaction rate control

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This method could be used to introduce vinyl groups at the C5 position of the pyrazole ring by reacting this compound with an alkene like styrene (B11656) or an acrylate. The reaction typically shows a high preference for trans stereoselectivity in the product. organic-chemistry.org While bromo-substrates are less reactive than iodo-substrates, effective catalyst systems have been developed for their use. cdnsciencepub.combeilstein-journals.org

Table 4: Typical Conditions for Heck Coupling of Bromo-Heterocycles
ComponentExample Reagents/ConditionsPurpose
Catalyst Pd(OAc)₂, Pd/C, PdCl₂Palladium source for the catalytic cycle
Ligand PPh₃, P(o-tol)₃, BINAPStabilizes catalyst, influences selectivity
Base Et₃N, K₂CO₃, NaOAcNeutralizes the generated HX
Solvent DMF, Acetonitrile, TolueneHigh-boiling polar aprotic solvents are common
Temperature 80-150 °CTypically requires elevated temperatures

Nucleophilic Aromatic Substitution on the Brominated Pyrazole

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. wikipedia.org The electron-deficient nature of the pyrazole ring, enhanced by the inductive withdrawal of the two nitrogen atoms, activates the C5 position for nucleophilic attack, allowing the bromide ion to be displaced by a nucleophile. nih.gov This reaction pathway is particularly efficient for highly electron-poor aromatic systems. wikipedia.org Studies on related electron-deficient bromo-azines, such as 5-bromo-1,2,3-triazines, have demonstrated facile SNAr reactions with nucleophiles like phenols. acs.orgnih.govresearchgate.net

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce diverse functionalities at the C5 position.

Reductive Transformations and Dehalogenation Studies

The bromine atom at the C5 position and any introduced reducible groups, such as a nitro group, are primary targets for reductive transformations. Dehalogenation, the removal of the bromine atom, can be a critical step to either generate the parent 1-cyclobutyl-1H-pyrazole scaffold or to prepare the molecule for subsequent functionalization that proceeds through an intermediate where bromine is absent.

Common laboratory methods for dehalogenation include catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other methods involve metal-based reducing agents.

Similarly, if the pyrazole ring is functionalized with a nitro group, a common transformation is its reduction to an amine. This conversion is typically achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is pivotal as it converts an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the pyrazole ring and providing a new nucleophilic site for further derivatization.

Table 1: Exemplary Reductive Transformations

TransformationSubstrateTypical Reagents & ConditionsProduct
DehalogenationThis compoundH₂, Pd/C, Ethanol (B145695), rt1-Cyclobutyl-1H-pyrazole
Nitro Group Reduction5-Bromo-1-cyclobutyl-4-nitro-1H-pyrazoleSnCl₂·2H₂O, HCl, Ethanol, 70°C4-Amino-5-bromo-1-cyclobutyl-1H-pyrazole

Chemical Modifications of the Cyclobutyl Substituent

The N1-cyclobutyl group, while often considered a stable aliphatic anchor, possesses inherent ring strain that can be exploited in chemical transformations. Its modification can lead to significant structural and conformational changes in the molecule.

The cyclobutyl ring is susceptible to ring-opening and rearrangement reactions, particularly under conditions that generate a carbocationic intermediate. msu.edu For instance, treatment with a strong Brønsted or Lewis acid could, in principle, lead to a Wagner-Meerwein type rearrangement. This process might involve the protonation of an external double bond or the loss of a leaving group from the cyclobutyl ring, if one were present, to form a cyclobutyl cation. This strained secondary carbocation could then undergo a 1,2-alkyl shift, expanding the four-membered ring to a more stable five-membered cyclopentyl system. msu.edu Such rearrangements are driven by the release of ring strain. msu.edureddit.com

While direct acid-catalyzed rearrangement of the N1-cyclobutyl group itself is challenging without a participating functional group, these pathways represent potential transformations in more complex derivatives. Ring-opening metathesis is another advanced strategy that has been applied to cyclobutene (B1205218) systems to generate acyclic structures, demonstrating a different mode of utilizing the ring strain. nih.gov

Recent advances in C-H functionalization offer powerful tools for the direct and selective modification of saturated rings like cyclobutane (B1203170). nih.gov Catalyst-controlled, intermolecular C-H insertion reactions, often employing rhodium-based catalysts, can functionalize specific C-H bonds even in the presence of other, more traditionally reactive sites. nih.gov

By selecting an appropriate rhodium catalyst and diazo reagent, it is possible to achieve site-selective and stereoselective C-H functionalization at the C3 position of the cyclobutyl ring. nih.gov This approach allows for the introduction of various functional groups, such as esters, with high levels of diastereoselectivity and enantioselectivity, creating chiral centers on the cyclobutyl moiety. nih.gov This strategy is particularly valuable for generating libraries of compounds with defined three-dimensional structures for structure-activity relationship (SAR) studies.

Derivatization Strategies for Expanding Chemical Space

Expanding the chemical diversity of the this compound scaffold can be achieved through derivatization of both the pyrazole ring and its existing substituents.

The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step mechanism involving the initial attack by an electrophile to form a resonance-stabilized cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org In this compound, the N1-cyclobutyl group and the C5-bromo group influence the regioselectivity of the substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com This reaction would yield 5-Bromo-1-cyclobutyl-4-nitro-1H-pyrazole.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring, likely also at the C4 position. lumenlearning.com

These reactions introduce strongly electron-withdrawing groups, which significantly modify the electronic character of the pyrazole ring. nih.gov

Table 2: Electrophilic Substitution Reactions

ReactionReagentsElectrophileExpected Product
NitrationHNO₃, H₂SO₄NO₂⁺5-Bromo-1-cyclobutyl-4-nitro-1H-pyrazole
SulfonationSO₃, H₂SO₄SO₃This compound-4-sulfonic acid

Functional Group Interconversion (FGI) is a key strategy for elaborating a core molecular structure. youtube.com The bromine atom at C5 is an exceptionally versatile handle for such transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromine atom can be coupled with various boronic acids or boronic esters (like 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester sigmaaldrich.com) in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing the bromine to be substituted with a wide range of primary or secondary amines.

Nucleophilic Aromatic Substitution: The bromine atom can also be replaced by strong nucleophiles under appropriate conditions.

Furthermore, functional groups introduced via electrophilic substitution can be subsequently modified. As mentioned previously, a nitro group at C4 can be reduced to an amino group, which can then undergo a host of further reactions, including acylation, sulfonylation, or diazotization followed by substitution, thereby dramatically expanding the accessible chemical space from a single intermediate.

Direct C-H Activation and Functionalization

Direct C-H activation is a powerful and increasingly utilized strategy in organic synthesis that offers an atom-economical approach to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This approach avoids the need for pre-functionalization of substrates, such as organohalides or organometallic reagents, thereby streamlining synthetic routes. rsc.orgelsevierpure.com In the context of this compound, C-H activation can theoretically occur at two main locations: the pyrazole ring and the cyclobutyl substituent.

The pyrazole ring possesses C-H bonds at the C3 and C4 positions, which are susceptible to functionalization. The electronic properties of the pyrazole ring, influenced by the two nitrogen atoms and the bromo substituent, will dictate the regioselectivity of these reactions. Transition-metal-catalyzed processes, particularly those employing palladium, rhodium, and ruthenium, are prevalent for the C-H functionalization of pyrazole scaffolds. rsc.orgnih.gov

On the Pyrazole Ring:

Research into the direct C-H functionalization of pyrazoles has revealed several successful methodologies. For instance, palladium-catalyzed C-H alkenylation has been developed for pyrazoles, allowing for the introduction of various activated alkenes. acs.org These reactions often proceed via an oxidative pathway, where a Pd(II) catalyst facilitates the C-H activation and subsequent bond formation. acs.org While a directing group is often employed to control regioselectivity, instances of non-directed C-H functionalization are also known, driven by the inherent reactivity of the pyrazole core.

Another key transformation is C-H arylation, which enables the synthesis of biaryl structures. These reactions typically involve a palladium catalyst and an aryl halide or its equivalent as the coupling partner. The regioselectivity of C-H arylation on the pyrazole ring can be influenced by the steric and electronic nature of the substituents already present.

On the Cyclobutyl Substituent:

The C-H bonds of the cyclobutyl group also present opportunities for functionalization. The cyclobutane ring's C-H bonds have a higher s-character and are generally stronger than those in unstrained alkanes, making their activation more challenging. nih.gov However, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the functionalization of cyclobutanes. nih.gov These reactions can exhibit high levels of regio- and stereoselectivity, which can be controlled by the choice of the rhodium catalyst's ligand framework. nih.gov This approach could potentially allow for the introduction of new functional groups at the C1 or C3 positions of the cyclobutyl ring attached to the pyrazole.

The following table summarizes representative examples of direct C-H functionalization reactions on pyrazole and cyclobutane systems, illustrating the potential transformations applicable to this compound.

Substrate ClassReagentCatalyst / ConditionsProduct TypeYield (%)Ref.
Pyrazoles Acrylate derivativesPd(OAc)₂ / PyridineAlkenylated PyrazolesVaries acs.org
Pyrazoles Aryl HalidesPd(OAc)₂ / LigandArylated PyrazolesVaries rsc.org
Cyclobutanes Diazo compoundsRh₂(S-TCPTAD)₄Functionalized CyclobutanesVaries nih.gov

No Specific Research Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational investigations have been published for the chemical compound this compound. While general principles of computational chemistry are well-established for pyrazole derivatives, detailed research findings, including quantum chemical characterizations and mechanistic studies as requested, are not available for this particular molecule.

General computational methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are commonly used to investigate the properties of pyrazole compounds. schrodinger.comnumberanalytics.com These methods allow for the theoretical examination of molecular structures, electronic properties, and reactivity. researchgate.netwikipedia.org Furthermore, spectroscopic properties like NMR, IR, and UV/Vis spectra can be simulated to aid in the characterization of such molecules. schrodinger.com

Studies on other substituted pyrazoles demonstrate how these computational tools are applied. For instance, DFT calculations are employed for geometry optimization to determine the most stable three-dimensional structure of a molecule. numberanalytics.com FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and potential reaction pathways. researchgate.netwikipedia.org

In the absence of specific studies on this compound, it is not possible to provide the detailed, data-driven article as outlined. The generation of scientifically accurate content, including data tables on its quantum chemical properties and reaction mechanisms, is contingent upon the existence of primary research focused specifically on this compound.

Theoretical and Computational Investigations of 5 Bromo 1 Cyclobutyl 1h Pyrazole

Mechanistic Elucidation of Reactions Involving 5-Bromo-1-cyclobutyl-1H-Pyrazole

Solvation Effects on Reaction Mechanisms

The solvent environment plays a critical role in the reaction mechanisms involving pyrazole (B372694) derivatives, influencing both reaction rates and the stability of intermediates and transition states. For a molecule such as this compound, the polarity and protic nature of the solvent can significantly alter the course of a reaction. Computational studies on similar azole compounds have shown that solvent effects are crucial for accurate predictions. nih.gov

In the context of nucleophilic or electrophilic substitution reactions on the pyrazole ring, the choice of solvent can dictate the energetic landscape. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in facilitating reactions on pyrazole systems. nih.govorganic-chemistry.org These solvents can stabilize charged intermediates and transition states that may form during a reaction. The use of polar protic solvents, such as ethanol (B145695) or water, can lead to different outcomes due to hydrogen bonding interactions with the nitrogen atoms of the pyrazole ring. nih.govorganic-chemistry.org

Computational models, often employing implicit or explicit solvent models, are used to quantify these effects. The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous dielectric medium. Explicit models, while more computationally expensive, involve including individual solvent molecules in the calculation to account for specific interactions like hydrogen bonding.

Research on pyrazole tautomerism highlights the importance of the solvent; tautomeric interconversion rates can be effectively slowed by using dipolar aprotic solvents at low temperatures. nih.gov While the N-cyclobutyl group in this compound prevents tautomerism at the nitrogen, the principles of solvent interaction with the pyrazole ring remain relevant for its reactivity. For example, in a hypothetical nucleophilic aromatic substitution reaction, the calculated energy barrier can vary significantly with the solvent used.

Table 1: Hypothetical Calculated Activation Energy (ΔG‡) for a Nucleophilic Substitution Reaction of this compound in Various Solvents

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
Gas Phase135.2
Chloroform4.828.5
Acetone20.725.1
Ethanol24.626.3
DMSO46.723.8

Note: This data is illustrative, based on general principles of solvation effects on pyrazole reactivity, and does not represent experimentally verified values for this specific compound.

Computational Approaches to Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions on heterocyclic compounds like pyrazole. acs.org For this compound, further functionalization, such as an additional halogenation or nitration, would primarily target the C4 position. The pyrazole ring is generally more reactive towards electrophiles than benzene. youtube.com

The inherent electronic properties of the pyrazole ring direct electrophiles to the C4 position, as the C3 and C5 positions are comparatively electron-deficient. youtube.com Computational methods such as Density Functional Theory (DFT) can be used to model the reaction and predict the most likely site of attack. Key indicators used for these predictions include:

Calculated NMR Shifts: Studies have shown a strong correlation between the lowest predicted 13C or 1H chemical shifts and the site of halogenation in heteroaromatic systems. acs.org

HOMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic position in the molecule, which is the likely site for electrophilic attack. For pyrazoles, the HOMO density is typically highest at the C4 position. acs.org

Fukui Functions: These functions are used within conceptual DFT to identify the most reactive sites in a molecule towards electrophilic, nucleophilic, or radical attack.

Transition State Energy Calculations: By calculating the activation energies for an electrophile attacking each possible position on the ring, the most favorable pathway can be determined.

A combination of these methods can predict the regiochemical outcome of halogenation reactions with a high degree of accuracy, often exceeding 95%. acs.org For this compound, which is already substituted at C5, computational models would overwhelmingly predict that subsequent electrophilic attack would occur at the C4 position.

Table 2: Illustrative DFT-Calculated Parameters for Predicting Electrophilic Substitution on 1-cyclobutyl-1H-pyrazole

PositionRelative Energy of σ-complex (kcal/mol)Calculated 13C NMR Shift (ppm)
C3+5.8138.5
C40105.2
C5+7.2129.8

Note: This data is hypothetical and serves to illustrate the computational principles for predicting regioselectivity. The values are based on general trends for N-alkylated pyrazoles.

The presence of a cyclobutyl group introduces significant stereochemical considerations. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation. researchgate.net This puckering can influence the steric accessibility of the pyrazole ring and may direct the approach of reagents in a stereoselective manner.

Computational modeling is essential for understanding and predicting the stereochemical outcomes of reactions involving molecules with cyclobutyl substituents. Methods can be used to:

Determine Dominant Conformations: Energy calculations can identify the most stable puckered conformation of the cyclobutyl ring and its orientation relative to the pyrazole ring.

Analyze Transition States: For reactions creating a new chiral center, computational analysis of the diastereomeric transition states can predict which stereoisomer will be preferentially formed. The steric hindrance imposed by the cyclobutyl ring can create a significant energy difference between these transition states.

Model Asymmetric Synthesis: In cases of asymmetric catalysis, molecular modeling can help understand the interaction between the substrate (this compound), the catalyst, and the reagent to explain the observed enantioselectivity or diastereoselectivity. acs.org

For example, in a hypothetical reaction where a substituent is added to the cyclobutyl ring itself, the existing pyrazole moiety would act as a large substituent, directing incoming reagents to the less sterically hindered face of the four-membered ring. Computational studies on the synthesis of substituted cyclobutanes have demonstrated the power of these methods in predicting and rationalizing high levels of stereocontrol. acs.org

Advanced Computational Methodologies in Pyrazole Chemistry

Ab initio molecular dynamics (AIMD) is a sophisticated computational method that allows for the simulation of the dynamic behavior of molecules over time. eurasianjournals.comrub.de Unlike static calculations that focus on energy minima and transition states, AIMD simulates the actual motion of atoms at a given temperature by calculating the forces on the nuclei directly from electronic structure theory at each step of the simulation. rub.deosti.gov

For this compound, AIMD simulations could provide insights into:

Conformational Dynamics: The simulation can model the puckering motion of the cyclobutyl ring and the rotation around the N-C bond connecting it to the pyrazole. This provides a dynamic picture of the molecule's flexibility and the populations of different conformers.

Solvent Structuring: By including explicit solvent molecules in the simulation, AIMD can reveal how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds, evolve over time.

Reaction Dynamics: For chemical reactions, AIMD can be used to trace the entire reaction path from reactants to products, providing a more complete understanding than static calculations alone, especially for reactions where the bonding patterns change significantly. rub.de

While computationally intensive, AIMD offers a powerful lens to study the complex interplay of electronic structure, temperature, and molecular motion in pyrazole systems. eurasianjournals.com

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are invaluable for the predictive design of new molecules with desired properties, mitigating the need for extensive experimental synthesis and testing. nih.govnih.gov

To develop a QSRR model for a series of pyrazole derivatives related to this compound, the following steps would be taken:

Data Set Generation: A series of related pyrazole compounds would be synthesized, and their reactivity in a specific reaction (e.g., rate constant of a substitution reaction) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated using computational chemistry. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the calculated descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the model is tested using both internal and external validation sets of compounds. nih.gov

Once a robust QSRR model is established, it can be used to predict the reactivity of new, unsynthesized pyrazole derivatives. This allows chemists to virtually screen large numbers of potential structures and prioritize the synthesis of those predicted to have the highest desired reactivity, accelerating the discovery process.

Applications in Chemical Sciences and Materials Design

5-Bromo-1-cyclobutyl-1H-pyrazole as a Versatile Synthon in Organic Synthesis

The structure of this compound, featuring a bromine atom at a key position and a cyclobutyl group on the nitrogen, makes it a highly adaptable building block in the synthesis of more complex molecules.

Building Block for the Construction of Complex Heterocyclic Architectures

The bromine atom at the 5-position of the pyrazole (B372694) ring is a key functional handle for a variety of chemical transformations, particularly cross-coupling reactions. This reactivity allows for the introduction of diverse substituents and the construction of intricate molecular frameworks. The pyrazole core itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 5-position is crucial for developing new compounds. nih.govnih.gov

Substituted pyrazoles are integral to many bioactive molecules, and the synthesis of complex heterocyclic systems often relies on the stepwise functionalization of a pyrazole core. nih.govnih.gov For instance, the bromine atom can be replaced by various groups through transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.combeilstein-journals.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives with potential applications in drug discovery and materials science.

The N-cyclobutyl group also plays a significant role in the molecular architecture. This substituent can influence the compound's physical and chemical properties, including its solubility and conformational preferences. In medicinal chemistry, the introduction of small cycloalkyl groups like cyclobutyl can be advantageous for optimizing pharmacokinetic properties.

Below is a table illustrating the potential of this compound in building complex heterocyclic structures through various reactions.

Reaction Type Reactant Potential Product Significance
Suzuki CouplingArylboronic acid5-Aryl-1-cyclobutyl-1H-pyrazoleConstruction of bi-aryl systems
Sonogashira CouplingTerminal alkyne5-Alkynyl-1-cyclobutyl-1H-pyrazoleIntroduction of linear carbon chains
Buchwald-Hartwig AminationAmine5-Amino-1-cyclobutyl-1H-pyrazoleSynthesis of amino-pyrazole derivatives
Stille CouplingOrganostannane5-Alkyl/Aryl-1-cyclobutyl-1H-pyrazoleFormation of C-C bonds with various groups

Intermediate in Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The pyrazole scaffold is a valuable starting point for DOS due to its synthetic tractability and biological relevance. nih.gov

This compound is an ideal intermediate for DOS. The bromine atom allows for a "branching" approach, where a common intermediate is converted into a library of diverse products through various coupling reactions. The N-cyclobutyl group provides a fixed point of diversity, while the 5-position serves as a versatile handle for introducing a wide range of chemical functionalities.

The general strategy would involve synthesizing a core library of 5-substituted-1-cyclobutyl-1H-pyrazoles, which can then be further modified to create even greater molecular diversity. This approach allows for the rapid exploration of chemical space around the pyrazole scaffold.

Contributions to Catalysis and Ligand Design

The pyrazole moiety is a well-established component of ligands for metal catalysts and has also found use in organocatalysis. The specific substitution pattern of this compound offers intriguing possibilities for the design of novel catalytic systems.

Design of Pyrazole-Based Ligands for Transition-Metal Catalysis

Pyrazole derivatives are excellent chelating agents for transition metals, forming stable complexes with a variety of coordination geometries. researchgate.netresearchgate.net These complexes have found applications in numerous catalytic transformations. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

Starting from this compound, one could envision the synthesis of a range of new ligands. For example, the bromine atom could be substituted with a phosphine (B1218219), pyridine, or other coordinating group to create bidentate or tridentate ligands. The N-cyclobutyl group would remain as a structural element that could influence the catalyst's solubility and stability.

The table below outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.

Ligand Type Synthesis from this compound Potential Catalytic Application
Pyrazolyl-phosphineSubstitution of bromine with a phosphine groupCross-coupling reactions, hydrogenation
Pyrazolyl-pyridineSuzuki coupling with a pyridylboronic acidOxidation, polymerization
Bis(pyrazolyl)Dimerization or coupling with another pyrazole unitVarious catalytic C-C bond formations

Development of Organocatalytic Systems Featuring Pyrazole Moieties

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. Pyrazole-containing molecules have been employed in organocatalytic systems, often acting as hydrogen-bond donors or as part of a larger chiral scaffold. acs.org

While direct applications of this compound in organocatalysis are not yet reported, its derivatives could be designed for such purposes. For example, the bromine could be replaced with a group capable of participating in catalytic cycles, such as a thiourea (B124793) or an amino group. The pyrazole ring itself can influence the acidity and reactivity of these functional groups. The development of pyrazole-based organocatalysts is an active area of research, with applications in a range of synthetic transformations. nih.gov

Role in Asymmetric Catalysis for Enantioselective Transformations

The synthesis of single-enantiomer drugs is a major goal of modern chemistry, and asymmetric catalysis is a key technology in this endeavor. Chiral pyrazole-based ligands have been successfully used in a variety of enantioselective reactions. rsc.orgacs.org

To create a chiral ligand from this compound, one could introduce a chiral substituent, either by replacing the bromine atom with a chiral group or by using a chiral auxiliary in the synthesis. The N-cyclobutyl group, while not chiral itself, could influence the conformational preferences of the ligand and thus the stereochemical outcome of the catalyzed reaction.

The development of new chiral pyrazole-based ligands is a continuous effort, and derivatives of this compound could contribute to this field by providing novel structural motifs for the design of highly effective and selective asymmetric catalysts.

Role in Advanced Materials Science

Incorporation into Supramolecular Assemblies and Coordination Polymers

The potential for this compound to act as a ligand in the formation of supramolecular assemblies and coordination polymers can be inferred from the general chemistry of pyrazoles. The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, and the bromo-substituent could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly utilized in the design of supramolecular structures. However, specific studies demonstrating the synthesis and characterization of supramolecular assemblies or coordination polymers incorporating this compound are not readily found. The sterically demanding cyclobutyl group might influence the self-assembly behavior and the resulting architecture of such materials, but without experimental data, this remains a matter of speculation.

Application in the Development of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are widely used in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metal centers. researchgate.netrsc.orguninsubria.it The functionalization of the pyrazole ring allows for the tuning of the MOF's properties, such as pore size, surface area, and chemical functionality. digitellinc.comnih.gov

In principle, this compound could serve as a ligand in MOF synthesis. The pyrazole nitrogens would coordinate to the metal centers, while the bromo and cyclobutyl groups would be exposed within the pores of the resulting framework. These functional groups could impart specific properties to the MOF, such as enhanced selectivity in gas separation or catalytic activity. However, a review of the current literature does not reveal any published examples of MOFs constructed using this compound as a primary or secondary building block. Research on pyrazolate-based MOFs has tended to focus on other derivatives. researchgate.netekb.eg

Exploration in Liquid Crystals and Functional Polymers with Tailored Electronic Properties

The field of liquid crystals has seen the exploration of various heterocyclic compounds, including pyrazole derivatives. The rigid core of the pyrazole ring, combined with appropriate peripheral substituents, can lead to the formation of mesophases. ekb.egrsc.orgrsc.orgresearchgate.net The specific shape and electronic properties of this compound could theoretically make it a candidate for incorporation into liquid crystalline structures, but there is no direct research to support this.

Similarly, functional polymers incorporating pyrazole moieties have been synthesized and investigated for their electronic and optical properties. tandfonline.comtandfonline.commit.edu The introduction of pyrazole units into a polymer backbone can influence its solubility, thermal stability, and charge transport characteristics. The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining these properties. mdpi.commdpi.com While the bromo and cyclobutyl groups of this compound would undoubtedly affect the electronic landscape of any polymer it was incorporated into, there are no specific reports of such polymers being synthesized or characterized.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-cyclobutyl-1H-Pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclization or cross-coupling strategies. For example, cyclobutyl groups can be introduced via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Optimization includes:
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to minimize side products like dehalogenation.
  • Catalyst selection : Pd(PPh₃)₄ or Xantphos-based catalysts improve yields in Suzuki-Miyaura couplings .
  • Solvent systems : Anhydrous THF or DMF enhances solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol is standard.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutyl protons (δ ~2.5–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₇H₈BrN₂ requires m/z 215.9844).
  • X-ray Crystallography : Resolves stereochemistry; cyclobutyl puckering parameters (Q, φ) can be calculated .
  • IR Spectroscopy : Confirms absence of undesired functional groups (e.g., NH stretches if unreacted amines persist).

Q. What safety protocols are critical when handling brominated pyrazole derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated reagents).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence the conformational dynamics of this compound?

  • Methodological Answer : X-ray data for analogous compounds (e.g., thiazole derivatives) show cyclobutyl rings adopt envelope conformations. Computational modeling (DFT, Gaussian 09) can predict puckering parameters (Q, φ) and strain energy. For experimental validation:
  • Variable-Temperature NMR : Detects ring-flipping barriers (ΔG‡).
  • Crystallographic Refinement : Compare with Cambridge Structural Database entries for bond-length deviations .
    Example Table : Conformational Parameters in Analogous Compounds
CompoundQ (Å)φ (°)Strain Energy (kcal/mol)
Thiazole derivative A0.272254.412.3
Thiazole derivative B0.28274.713.1

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. XRD) for brominated heterocycles?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under inert atmospheres to exclude oxidation artifacts.
  • Dynamic Effects : Use VT-NMR to assess temperature-dependent signal splitting (e.g., hindered rotation).
  • Crystallization Solvent : Polar solvents (e.g., DMSO) may induce polymorphic forms; compare XRD data across solvents.
  • Computational NMR : Tools like ACD/Labs or ChemDraw predict shifts for proposed structures .

Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs where pyrazole scaffolds are prevalent.
  • In Vitro Assays : Use FRET-based enzymatic assays (e.g., IC₅₀ determination) or cell viability assays (MTT/WST-1).
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying cyclobutyl substituents) to map pharmacophores.
  • ADME Profiling : Microsomal stability (human liver microsomes) and LogP measurements (HPLC) assess drug-likeness .

Data-Driven Research Considerations

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for Suzuki couplings (e.g., B3LYP/6-31G* level).
  • NBO Analysis : Quantify electron donation from pyrazole N-atoms to Pd catalysts.
  • Solvent Models : PCM (Polarizable Continuum Model) simulates solvent effects on reaction rates.
  • Literature Mining : Databases like Reaxys provide precedent reactions for bromopyrazoles .

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